molecular formula C7H12OS2 B14349485 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one CAS No. 92350-67-9

3,3,5,5-Tetramethyl-1,2-dithiolan-4-one

Cat. No.: B14349485
CAS No.: 92350-67-9
M. Wt: 176.3 g/mol
InChI Key: FQFRYILZLSQTIL-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyl-1,2-dithiolan-4-one is an organic compound with the molecular formula C7H12OS2 It is a sulfur-containing heterocycle, specifically a dithiolane, which is characterized by a five-membered ring with two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dithiane with an oxidizing agent. One common method is the oxidation of 2,2,4,4-tetramethyl-1,3-dithiane using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethyl-1,2-dithiolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding dithiolane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiolane derivatives.

    Substitution: Various substituted dithiolanes depending on the nucleophile used.

Scientific Research Applications

3,3,5,5-Tetramethyl-1,2-dithiolan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyl-1,2-dithiolan-4-one involves its ability to interact with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but its sulfur-containing structure is believed to play a key role in its activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-Tetramethyl-1,3-dioxolan-2-one: A similar compound with an oxygen atom in place of one of the sulfur atoms.

    3,3,5,5-Tetramethyl-1,2-dioxaphospholane: Another related compound with a phosphorus atom in the ring.

Uniqueness

3,3,5,5-Tetramethyl-1,2-dithiolan-4-one is unique due to its sulfur-containing ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

92350-67-9

Molecular Formula

C7H12OS2

Molecular Weight

176.3 g/mol

IUPAC Name

3,3,5,5-tetramethyldithiolan-4-one

InChI

InChI=1S/C7H12OS2/c1-6(2)5(8)7(3,4)10-9-6/h1-4H3

InChI Key

FQFRYILZLSQTIL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(SS1)(C)C)C

Origin of Product

United States

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